molecular formula C9H7N3S2 B12998950 2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile

2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile

Cat. No.: B12998950
M. Wt: 221.3 g/mol
InChI Key: DTMYSZSWKLPSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Thioether Formation: The thioether linkage is introduced by reacting the thieno[2,3-d]pyrimidine intermediate with a suitable thiol reagent under basic conditions.

    Acetonitrile Introduction:

Chemical Reactions Analysis

2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile can be compared with other similar compounds, such as:

By comparing these compounds, researchers can highlight the unique properties and potential advantages of this compound in various applications.

Properties

Molecular Formula

C9H7N3S2

Molecular Weight

221.3 g/mol

IUPAC Name

2-(5-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetonitrile

InChI

InChI=1S/C9H7N3S2/c1-6-4-14-9-7(6)8(11-5-12-9)13-3-2-10/h4-5H,3H2,1H3

InChI Key

DTMYSZSWKLPSLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=NC=N2)SCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.